molecular formula C23H23N3O3S2 B2672011 (E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 306309-87-5

(E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2672011
CAS No.: 306309-87-5
M. Wt: 453.58
InChI Key: WMDWUDGQMXFQOS-QGOAFFKASA-N
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Description

The compound (E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine core with a 4-(dimethylamino)benzylidene group at position 2, a methyl group at position 7, and a thiophen-2-yl substituent at position 3. This compound shares structural motifs with pharmacologically active thiazolo[3,2-a]pyrimidines, which are known for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-5-29-22(28)19-14(2)24-23-26(20(19)17-7-6-12-30-17)21(27)18(31-23)13-15-8-10-16(11-9-15)25(3)4/h6-13,20H,5H2,1-4H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDWUDGQMXFQOS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound's structure includes a thiazolo[3,2-a]pyrimidine core substituted with a dimethylamino group and a thiophene moiety. The synthesis typically involves cyclization reactions and can be achieved through various methods including the use of polyphosphoric acid or metal-free protocols .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound demonstrated low cytotoxicity against normal liver cells, indicating a favorable selectivity profile .

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHeLa155
Compound BMCF-7204
(E)-ethyl 2-(4-(dimethylamino)benzylidene)...HeLa106

Antimicrobial Activity

The antimicrobial properties of thiazolo[3,2-a]pyrimidines have also been extensively studied. Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, preliminary results indicate that derivatives exhibit minimum inhibitory concentrations (MICs) comparable to existing antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus32
Compound DEscherichia coli64
(E)-ethyl 2-(4-(dimethylamino)benzylidene)...Staphylococcus aureus16

Other Biological Activities

In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory , antioxidant , and antiviral activities. These properties expand their potential therapeutic applications beyond cancer treatment and infection control.

Case Studies

  • Antileishmanial Activity : A study demonstrated that certain thiazolo[3,2-a]pyrimidines exhibited potent antileishmanial effects against promastigote forms of Leishmania spp., showing promise as new treatments for leishmaniasis .
  • In Vitro Studies : In vitro evaluations revealed that specific substitutions on the thiazolo[3,2-a]pyrimidine scaffold significantly enhanced biological activity. For instance, the introduction of electron-donating groups improved the cytotoxicity against cancer cells while maintaining selectivity towards normal cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzylidene group and heterocyclic core significantly influence physical and spectroscopic properties:

Compound (Substituents) Benzylidene Group Core Substituents Melting Point (°C) IR (CN stretch, cm⁻¹) Reference
Target Compound 4-(Dimethylamino)phenyl 7-Me, 5-(thiophen-2-yl) Not reported Not reported -
(2Z)-2-(2,4,6-Trimethylbenzylidene) 2,4,6-Trimethylphenyl 7-(5-Me-furan-2-yl) 243–246 2,219
(2Z)-2-(4-Cyanobenzylidene) 4-Cyanophenyl 7-(5-Me-furan-2-yl) 213–215 2,209
Ethyl 5-(4-Bromophenyl) derivative 2-Fluorophenyl 7-Me, 5-(4-Br-phenyl) Not reported Not reported
Ethyl 2-(2-Fluorobenzylidene) 2-Fluorophenyl 7-Me, 5-phenyl Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., CN in ) lower melting points compared to electron-donating groups (e.g., dimethylamino in the target compound).
  • Halogen substituents (e.g., Br in , F in ) enhance halogen bonding, affecting crystallinity and solubility.
  • Thiophen-2-yl in the target compound may increase π-π stacking compared to phenyl or furyl groups .

Key Insights :

  • Electron-deficient groups (e.g., CN, NO₂) enhance antimicrobial activity .
  • Thiophene and furan rings improve π-stacking in DNA intercalation .
  • The dimethylamino group in the target compound may enhance cellular uptake due to increased polarity .

Crystallographic and Electronic Properties

  • Hydrogen Bonding : Compounds with hydroxy or methoxy groups (e.g., –10) show intramolecular H-bonding, stabilizing the Z-configuration .
  • Halogen Interactions : Bromo and chloro substituents facilitate π-halogen interactions, influencing crystal packing .
  • Target Compound: The 4-(dimethylamino) group likely participates in H-bonding with biological targets, while the thiophene ring contributes to charge-transfer interactions .

Q & A

Q. What are the common synthetic routes for thiazolo[3,2-a]pyrimidine derivatives like the target compound?

The synthesis typically involves a multi-step condensation reaction. For example:

  • Key reagents : Chloroacetic acid, aromatic aldehydes (e.g., 4-(dimethylamino)benzaldehyde), and sodium acetate.
  • Conditions : Reflux in a mixture of acetic acid and acetic anhydride (1:1 v/v) for 8–10 hours .
  • Workup : Concentrate the reaction mixture, filter the solid, and recrystallize from ethyl acetate/ethanol (3:2) to obtain crystals for structural analysis .
  • Yield optimization : Adjust substituents on the benzylidene moiety or vary reaction time (e.g., 68% yield achieved with 2,4,6-trimethoxybenzaldehyde under similar conditions) .

Table 1: Synthesis Conditions for Analogous Compounds

SubstituentReagentsSolventTime (h)YieldReference
2,4,6-TrimethoxyChloroacetic acid, NaOAcAcOH/Ac₂O8–1078%
4-CyanobenzylideneChloroacetic acid, NaOAcAcOH/Ac₂O268%

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Single-crystal X-ray diffraction : Resolves puckering of the pyrimidine ring (e.g., flattened boat conformation with C5 deviation of 0.224 Å) and intermolecular hydrogen bonds (C–H···O) .
  • NMR/IR spectroscopy :
  • ¹H NMR : Confirm regiochemistry via vinyl proton signals (δ 7.94–8.01 ppm for =CH) .
  • IR : Detect carbonyl stretches (ν ~1719 cm⁻¹ for ester groups) and CN vibrations (ν ~2219 cm⁻¹) .
    • Mass spectrometry : Validate molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Q. What in vitro assays are used to screen biological activity for such compounds?

  • Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains.
  • Enzyme inhibition : Target enzymes like kinases or cyclooxygenase (COX) using fluorometric/colorimetric kits.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents?

  • Heuristic algorithms : Bayesian optimization outperforms trial-and-error by iteratively narrowing reaction parameters (e.g., temperature, solvent ratio) .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky benzylidene derivatives.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .

Q. How to resolve contradictions between computational and experimental data (e.g., hydrogen bonding patterns)?

  • Complementary methods : Compare X-ray crystallography (experimental) with DFT-calculated electrostatic potential maps.
  • Dynamic effects : Perform molecular dynamics simulations to account for crystal packing forces vs. gas-phase models .
  • Error analysis : Re-examine refinement parameters (e.g., R factor ≤ 0.058 for high-confidence crystallographic data) .

Q. What computational strategies predict electronic properties affecting reactivity?

  • DFT studies : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., -CN) lower LUMO, enhancing electrophilicity at the thiazole ring .
  • Docking simulations : Model interactions with biological targets (e.g., COX-2 active site) to guide SAR .

Q. How to address discrepancies in NMR data for diastereomeric mixtures?

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB.
  • Variable-temperature NMR : Identify dynamic equilibria by observing signal splitting at low temperatures .

Methodological Challenges and Solutions

Q. Why do certain substituents lead to reduced crystallinity, and how is this mitigated?

  • Cause : Bulky or flexible groups (e.g., thiophen-2-yl) disrupt crystal lattice formation.
  • Solution : Co-crystallize with DMF or ethanol to stabilize intermolecular interactions .

Q. How to validate the (E)-configuration of the benzylidene moiety?

  • NOESY NMR : Observe cross-peaks between the ethyl ester and benzylidene protons.
  • X-ray diffraction : Directly confirm geometry via dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial potency: How to reconcile structure-activity relationships?

  • Systematic variation : Synthesize analogs with controlled substituent changes (e.g., -OCH₃ vs. -NO₂) and test against standardized microbial strains.
  • Meta-analysis : Compare logP values and polar surface areas to correlate hydrophobicity with membrane penetration .

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